molecular formula C19H12Br3HgNO2 B12706228 Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- CAS No. 94255-67-1

Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl-

Cat. No.: B12706228
CAS No.: 94255-67-1
M. Wt: 726.6 g/mol
InChI Key: PJBMRDBETFOHRU-UHFFFAOYSA-M
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Description

Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- is a complex organomercury compound with the molecular formula C19-H12-Br3-Hg-N-O2 and a molecular weight of 726.64 g/mol . This compound is known for its unique structure, which includes multiple bromine atoms and a phenylcarbamoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the carbamoyl group through a reaction with p-bromophenyl isocyanate. The final step involves the coupling of the brominated phenoxy compound with a mercury salt under controlled conditions to form the desired organomercury compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) bromide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.

Scientific Research Applications

Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzymatic activity. This interaction disrupts cellular processes and can be exploited for therapeutic purposes or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylmercuric acetate: Another organomercury compound with similar applications in chemistry and biology.

    Mercury(II) chloride: A simpler mercury compound used in various industrial and research applications.

Uniqueness

Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- is unique due to its complex structure, which includes multiple bromine atoms and a phenylcarbamoyl group. This complexity allows for specific interactions with biological molecules and unique reactivity in chemical processes, distinguishing it from simpler mercury compounds.

Properties

CAS No.

94255-67-1

Molecular Formula

C19H12Br3HgNO2

Molecular Weight

726.6 g/mol

IUPAC Name

[2,4-dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury

InChI

InChI=1S/C13H8Br3NO2.C6H5.Hg/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;1-2-4-6-5-3-1;/h1-6,18H,(H,17,19);1-5H;/q;;+1/p-1

InChI Key

PJBMRDBETFOHRU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Hg]OC2=C(C=C(C=C2Br)Br)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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